Homarylamine

Descripción general

Descripción

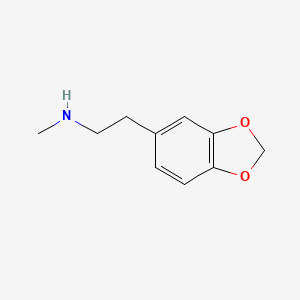

Homarilamina, también conocida como 3,4-metilendioxi-N-metilfenetilamina, es una fenetilamina sustituida. Fue patentada en 1956 por Merck & Co. como un fármaco antitusivo (antitos), aunque nunca se ha utilizado médicamente . Químicamente, es el análogo N-metilado de la metilendioxifenetilamina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La homarilamina se puede sintetizar a través de la reacción de metilendioxifenetilamina con formaldehído, seguida de reducción . Las condiciones de reacción típicamente implican el uso de un agente reductor como borohidruro de sodio o hidruro de litio y aluminio.

Métodos de producción industrial:

Tipos de reacciones:

Reducción: El compuesto se puede reducir a su amina correspondiente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: La homarilamina puede participar en reacciones de sustitución, particularmente en el átomo de nitrógeno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.

Sustitución: Reactivos como los haluros de alquilo se pueden utilizar para reacciones de sustitución.

Productos principales:

Reducción: El producto principal es la amina correspondiente.

Sustitución: Derivados sustituidos de homarilamina.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Homarylamine has been investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions and as an analgesic.

- Respiratory Relief : Preliminary studies indicate that this compound can be effective in managing coughs. A dosage range of 10-40 mg has been noted to induce relief from cough symptoms, suggesting its utility in cough suppressants .

- Analgesic Properties : The compound is being explored for its analgesic effects, particularly in combination with other substances to enhance pain relief while minimizing side effects. Research indicates that compounds like this compound may interact with neurotransmitter systems to modulate pain perception .

Analytical Chemistry

This compound serves as an analytical reference standard in forensic and research applications. Its complex structure allows it to be used in various analytical techniques:

- Forensic Analysis : N-methyl this compound (hydrochloride), a derivative of this compound, is utilized in forensic toxicology for the detection of psychoactive substances. Its presence can be indicative of substance use, aiding in the assessment of drug-related incidents.

- Chromatographic Techniques : The compound is applicable in high-performance liquid chromatography (HPLC) methods for the quantification of related substances in biological samples. This application is crucial for understanding the pharmacokinetics of drugs and their metabolites .

Therapeutic Research

Ongoing research aims to further elucidate the therapeutic potential of this compound:

- Neuropharmacology : Studies are investigating the interaction of this compound with monoaminergic systems. These interactions may influence neurotransmitter dynamics, which could be beneficial in treating conditions like anxiety or depression.

- Case Studies : Clinical observations have noted positive outcomes when this compound is used alongside traditional therapies for respiratory ailments. For instance, patients reported improved symptoms when treated with a combination therapy that included this compound as an adjunct medication .

Data Summary and Case Studies

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Como una fenetilamina sustituida, puede interactuar con los sistemas de neurotransmisores en el cerebro, similar a otros compuestos de esta clase . Los objetivos moleculares detallados y las vías no están especificados en la literatura disponible.

Compuestos similares:

Metilendioxifenetilamina (MDPEA): La homarilamina es el análogo N-metilado de MDPEA.

Metilendioxianfetamina (MDA): La homarilamina es un isómero posicional de MDA.

Singularidad: La singularidad de la homarilamina radica en su estructura química específica y su clasificación como una fenetilamina sustituida

Comparación Con Compuestos Similares

Methylenedioxyphenethylamine (MDPEA): Homarylamine is the N-methylated analog of MDPEA.

Methylenedioxyamphetamine (MDA): this compound is a positional isomer of MDA.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure and its classification as a substituted phenethylamine

Actividad Biológica

Homarylamine, a compound belonging to the class of 2-phenethylamines, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on recent studies and data.

Overview of this compound

This compound (CAS 533-10-8) is primarily recognized for its antitussive properties, which have been compared to those of codeine. It is classified as a non-narcotic cough suppressant and has been investigated for various therapeutic applications, including its potential role in managing respiratory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : this compound interacts with dopamine receptors, influencing neurotransmitter release and potentially affecting mood and behavior .

- Microtubule Interaction : Recent studies suggest that phenethylamines, including this compound, may act as microtubule-targeting agents. They can stabilize or destabilize tubulin dynamics, which is crucial for cellular processes such as mitosis and intracellular transport .

- Cytochrome P450 Inhibition : this compound exhibits inhibitory effects on various cytochrome P450 isoforms, which are essential for drug metabolism. This can lead to significant drug-drug interactions when co-administered with other medications .

Antitussive Activity

Clinical evaluations have demonstrated that this compound possesses antitussive effects comparable to those of traditional narcotic agents like codeine. In controlled studies, doses ranging from 10 to 40 mg have shown significant efficacy in reducing cough reflex without the sedative side effects commonly associated with narcotics .

Safety Profile

While this compound is generally considered safe for short-term use, concerns regarding its long-term effects and potential toxicity remain largely unaddressed in the literature. Most available data focuses on its acute effects rather than chronic exposure risks .

Case Studies and Research Findings

Several studies have investigated the effects of this compound in different contexts:

- Clinical Trials : A study comparing this compound with codeine in patients with chronic cough revealed that while both compounds were effective, this compound had a lower incidence of side effects such as drowsiness and gastrointestinal disturbances .

- In Vitro Studies : Research on the microtubule-targeting properties of this compound indicated that it could enhance tubulin polymerization rates at specific concentrations (50 µM and 100 µM), suggesting potential applications in cancer therapy where microtubule dynamics are crucial .

- Toxicological Assessments : Despite its therapeutic promise, comprehensive toxicological assessments are lacking. Initial findings indicate that while acute toxicity appears low, further studies are needed to evaluate chronic exposure risks and long-term safety .

Data Summary

| Parameter | This compound | Codeine |

|---|---|---|

| Mechanism | Dopamine modulation | Opioid receptor agonism |

| Antitussive Dose | 10-40 mg | 10-20 mg |

| Side Effects | Lower incidence | Higher incidence |

| Microtubule Activity | Stabilizes tubulin | Not applicable |

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJOMVMFYOUDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196385 | |

| Record name | Homarylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-77-4 | |

| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarylamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?

A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), this compound hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that this compound hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.